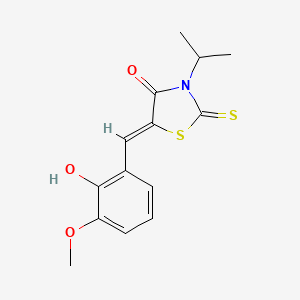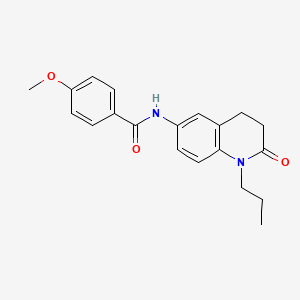
1,3-Dimethylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the reductive amination of 3-piperidone with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1,3-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is used in the design of drugs targeting neurological disorders and as an intermediate in the production of therapeutic agents.
Industry: The compound finds applications in the manufacture of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 1,3-dimethylpiperidin-3-amine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, it may interact with neurotransmitter receptors in the central nervous system or inhibit specific enzymes involved in metabolic pathways.
類似化合物との比較
1,3-Dimethylpiperidin-3-amine can be compared with other similar compounds such as:
Piperidine: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive.
N-Methylpiperidine: A derivative with a single methyl group on the nitrogen atom, which has different steric and electronic properties.
3-Methylpiperidine: A compound with a methyl group on the third carbon atom, similar to this compound but lacking the second methyl group on the nitrogen.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
1,3-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCKCLPXCXQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)

![{bicyclo[4.1.0]heptan-1-yl}methanol](/img/structure/B2549309.png)



![N-(2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2549319.png)



![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)

